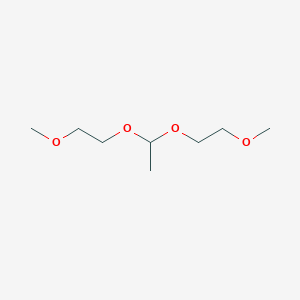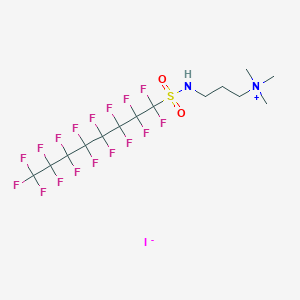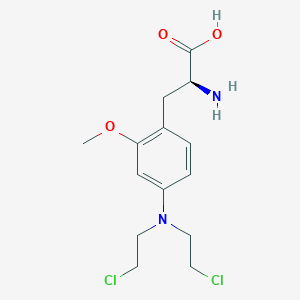
Mecaphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecaphane, also known as 4,4’-methylenebis(2-chloroaniline) (MBOCA), is a chemical compound that has been widely used in the production of polyurethane elastomers, coatings, and adhesives. It is a highly reactive compound that requires careful handling due to its potential health hazards. In
Mecanismo De Acción
Mecaphane is a highly reactive compound that can crosslink with other molecules to form a network structure. This crosslinking mechanism is what makes it useful in the production of polyurethane elastomers, coatings, and adhesives. In the context of biomaterials, Mecaphane can be used to create scaffolds that mimic the extracellular matrix of tissues, promoting cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially inhibiting tumor growth.
Efectos Bioquímicos Y Fisiológicos
Mecaphane has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It can also cause skin irritation and allergic reactions in humans. In the context of biomaterials, Mecaphane has been shown to promote cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis in cancer cells, potentially inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecaphane is a highly reactive compound that can be used to create a variety of materials, making it useful in the production of polyurethane elastomers, coatings, and adhesives. Its potential use in biomaterials and cancer treatment also makes it a promising area of research. However, its hazardous nature requires careful handling, and its toxic effects on certain organs and tissues must be taken into consideration when conducting experiments.
Direcciones Futuras
Future research on Mecaphane could focus on its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, further investigation into its mechanism of action in the treatment of cancer could lead to the development of new cancer therapies. Research could also focus on the development of safer synthesis methods for Mecaphane, as well as the identification of alternative compounds that could be used in its place.
Métodos De Síntesis
Mecaphane is synthesized through the reaction of aniline with phosgene to form Mecaphane’-methylenedianiline (MDA), which is then reacted with thionyl chloride to produce Mecaphane. The synthesis process requires careful handling of the chemicals involved due to their hazardous nature.
Aplicaciones Científicas De Investigación
Mecaphane has been extensively studied for its potential use in the production of polyurethane elastomers, coatings, and adhesives. It has also been investigated for its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, Mecaphane has been studied for its potential use in the treatment of certain types of cancer, such as melanoma.
Propiedades
Número CAS |
1952-97-2 |
|---|---|
Nombre del producto |
Mecaphane |
Fórmula molecular |
C14H20Cl2N2O3 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1 |
Clave InChI |
VKYIPXSTNJXGRF-LBPRGKRZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
SMILES canónico |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
Otros números CAS |
1952-97-2 |
Sinónimos |
mecaphane mecaphane, (DL-Phe)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



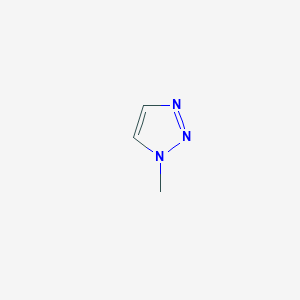
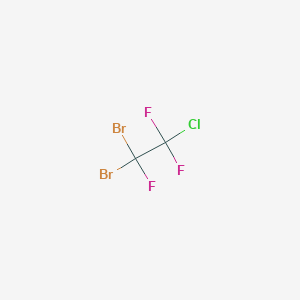
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
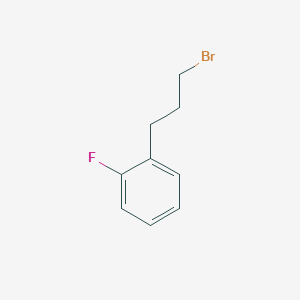
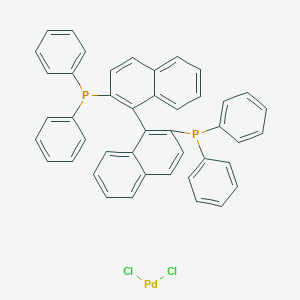
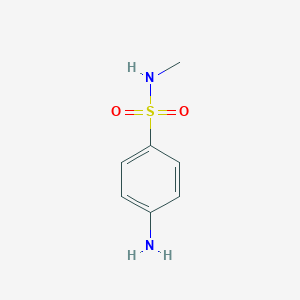
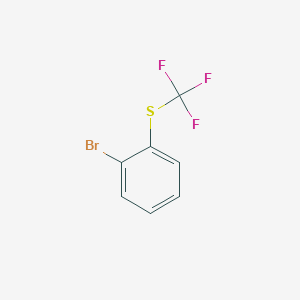
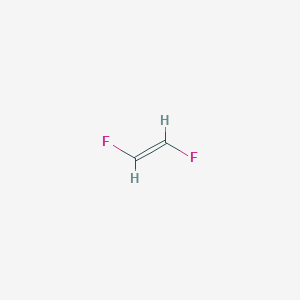
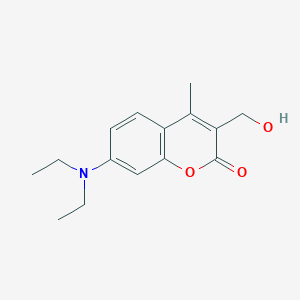
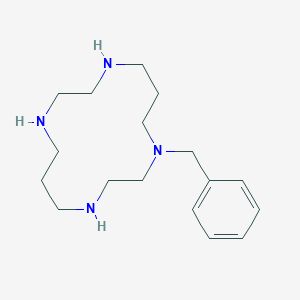
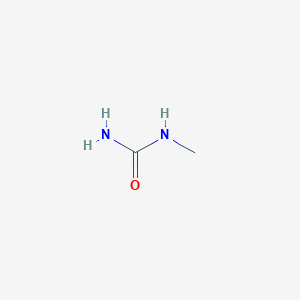
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
